Delcorine

Neuroscience Nicotinic acetylcholine receptor α-Bungarotoxin binding

For research requiring definitive validation of α7 nAChR ligand specificity, Delcorine is an essential negative control. Unlike high-affinity ligands (e.g., MLA, elatine), Delcorine lacks the critical anthranilate ester pharmacophore, resulting in negligible receptor binding. Procure ≥98% purity for reliable baseline activity in SAR assays and phytochemical fingerprinting.

Molecular Formula C26H41NO7
Molecular Weight 479.6 g/mol
CAS No. 52358-55-1
Cat. No. B000011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelcorine
CAS52358-55-1
Molecular FormulaC26H41NO7
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC
InChIInChI=1S/C26H41NO7/c1-6-27-11-23(12-29-2)8-7-17(31-4)25-15-9-14-16(30-3)10-24(18(15)19(14)32-5)26(22(25)27,34-13-33-24)21(28)20(23)25/h14-22,28H,6-13H2,1-5H3/t14-,15-,16+,17+,18-,19?,20-,21+,22?,23+,24-,25?,26?/m1/s1
InChIKeyXTLROSDJDZHIIK-CFRXLWIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delcorine (CAS 52358-55-1): A C19-Diterpenoid Alkaloid Reference Standard for Neuropharmacology and Natural Product Research


Delcorine is a C19-diterpenoid alkaloid belonging to the lycoctonine-type structural class, isolated from the whole herb of Delphinium anthriscifolium var. savatieri and related Ranunculaceae species [1]. With a molecular formula of C26H41NO7 and a molecular weight of 479.61 g/mol, Delcorine features a distinctive norditerpenoid core bearing multiple oxygenated functional groups including hydroxyl, methoxy, and a methylenedioxy moiety [2]. The compound is commercially available at purities of 95-98% (as verified by TLC and mass spectrometry) and is supplied as a crystalline solid with a melting point of 202-203°C . Its primary research relevance lies in its utility as a comparator alkaloid for structure-activity relationship (SAR) studies targeting neuronal nicotinic acetylcholine receptors (nAChRs) and as a reference standard for phytochemical fingerprinting of Delphinium and Aconitum species [3].

Why Delcorine Cannot Be Substituted with Generic Diterpenoid Alkaloids in nAChR SAR Studies


C19-diterpenoid alkaloids within the lycoctonine class exhibit dramatic functional divergence driven by specific structural determinants, making simple interchange impossible for rigorous research applications. Delcorine lacks the 2-((S)-methylsuccinimido)benzoyl anthranilate ester moiety present in high-affinity α7 nAChR ligands such as methyllycaconitine (MLA), elatine, and nudicauline [1]. This structural absence translates directly into a profound loss of receptor binding affinity—while elatine and nudicauline exhibit IC50 values of 6.1 nM and 1.7 nM respectively at α-bungarotoxin-sensitive neuronal nAChR sites, Delcorine demonstrates negligible affinity in the same assay system [2]. Consequently, Delcorine serves a critical and non-substitutable function as a negative control or specificity probe for validating that observed activity requires the intact anthranilate ester pharmacophore. Researchers studying the contributions of the norditerpenoid core independently of the ester side-chain require Delcorine specifically; alternative alkaloids with different substitution patterns (e.g., deltaline, condelphine, delsoline) cannot fulfill this precise negative-control role due to their own unique structural and activity profiles [3].

Delcorine Differential Evidence Guide: Quantitative Comparative Data Against Structural Analogs


nAChR α7 Subtype Binding Affinity: Delcorine vs. High-Affinity Anthranilate Ester Alkaloids

In a systematic evaluation of norditerpenoid alkaloid binding at rat brain neuronal α-bungarotoxin (α-BgTX) binding sites—which correspond to α7-type nicotinic acetylcholine receptors (nAChRs)—Delcorine exhibits negligible binding affinity compared to the high-affinity ligands elatine, nudicauline, and methyllycaconitine (MLA) [1]. The presence of the 2-((S)-methylsuccinimido)benzoyl anthranilate ester moiety in elatine (IC50 = 6.1 nM), nudicauline (IC50 = 1.7 nM), and MLA (IC50 = 7.6 nM) is the critical structural determinant for high-affinity binding to this receptor subtype [2]. Delcorine, which lacks this ester moiety entirely, demonstrates that the norditerpenoid core alone is insufficient for significant receptor engagement [3].

Neuroscience Nicotinic acetylcholine receptor α-Bungarotoxin binding Structure-activity relationship Alkaloid pharmacology

In Vitro Cytotoxicity Profile: Delcorine vs. Delpheline in Human Cancer Cell Lines

A comparative cytotoxicity screening study evaluated multiple diterpenoid alkaloids, including Delcorine and its structural analog Delpheline, against a panel of human cancer cell lines [1]. Delcorine demonstrated minimal to no cytotoxic activity across all tested cell lines, with IC50 values exceeding the highest tested concentration of 40 μM in A549 (lung adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), KB (epidermoid carcinoma), and the multidrug-resistant KB-VIN subline [2]. In contrast, Delpheline exhibited modest cytotoxicity with IC50 values >20 μM in the same panel [3].

Cancer pharmacology Cytotoxicity screening Natural product anticancer A549 MDA-MB-231 KB

In Vivo Antiarrhythmic Efficacy: Delcorine ED50 Range in Experimental Arrhythmia Models

Delcorine has been characterized for its antiarrhythmic properties in multiple experimental animal models of cardiac arrhythmia . Intravenous administration of Delcorine produces antiarrhythmic effects with an ED50 ranging from 10 to 20 mg/kg across various experimental arrhythmia models . At these effective antiarrhythmic concentrations, Delcorine concurrently produces transient blockade of neuronal conductivity in sympathetic ganglia and induces a hypotensive response, consistent with its classification as a ganglioblocker .

Cardiovascular pharmacology Antiarrhythmic agent Ganglionic blockade Hypotensive agent In vivo efficacy

Acute Toxicity Profile: Delcorine LD50 Values in Rodent Models

The acute toxicity of Delcorine has been characterized in rodent models via both intravenous and intraperitoneal administration routes, providing critical safety benchmarks for in vivo experimental design . The LD50 values differ markedly between administration routes, with intravenous administration yielding LD50 = 116 mg/kg in mice and intraperitoneal administration producing LD50 = 590 mg/kg in mice . This nearly 5-fold difference in toxicity between parenteral routes indicates significant route-dependent bioavailability and distribution differences [1].

Toxicology Safety pharmacology Acute toxicity LD50 Risk assessment

Delcorine: Validated Research Applications and Industrial Use Cases


Negative Control for α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Studies

Delcorine serves as an essential negative control in studies examining the binding of norditerpenoid alkaloids to α7 nAChRs. While high-affinity ligands elatine (IC50 = 6.1 nM) and nudicauline (IC50 = 1.7 nM) contain the critical 2-((S)-methylsuccinimido)benzoyl anthranilate ester pharmacophore, Delcorine lacks this moiety and consequently exhibits negligible receptor binding [1]. This structural-functional correlation makes Delcorine the definitive control compound for validating that observed receptor engagement or downstream signaling effects are specifically attributable to the ester-bearing pharmacophore rather than the shared norditerpenoid core. Researchers establishing structure-activity relationships (SAR) for novel nAChR ligands should include Delcorine in parallel assays to confirm assay specificity and exclude non-specific core-mediated effects.

Reference Standard for Phytochemical Authentication and Fingerprinting of Delphinium Species

Delcorine is a known and well-characterized alkaloid constituent of Delphinium anthriscifolium var. savatieri and other Ranunculaceae species, making it a valuable reference standard for phytochemical analysis [1]. Analytical laboratories performing HPLC-UV, LC-MS, or GC-MS fingerprinting of Delphinium and Aconitum plant extracts or herbal products should maintain authenticated Delcorine reference material (≥97% purity, CAS 52358-55-1) for peak identification and retention time calibration. Its established physicochemical properties—melting point 202-203°C, molecular weight 479.61 g/mol, and characteristic NMR and mass spectral signatures—provide robust orthogonal verification parameters for quality control applications .

In Vitro Cytotoxicity Assays Requiring a Non-Cytotoxic Alkaloid Control

In cell-based viability assays where test compounds from the diterpenoid alkaloid class are being evaluated for anticancer or cytotoxic activity, Delcorine provides a chemically similar but non-cytotoxic control compound. Across multiple human cancer cell lines—including A549 (lung), MDA-MB-231 (breast), and KB (epidermoid carcinoma)—Delcorine exhibits no measurable cytotoxicity at concentrations up to 40 μM [1]. This property allows researchers to differentiate genuine cytotoxic mechanisms from non-specific effects that may arise from the physicochemical properties common to this alkaloid class. For studies where Delpheline (IC50 >20 μM) or other weakly active alkaloids are under investigation, Delcorine's complete inactivity at 40 μM provides a clear baseline for comparative potency assessments.

Cardiovascular Pharmacology: Ganglioblocker Reference Compound for Arrhythmia Research

Delcorine is characterized as an antiarrhythmic agent with ganglioblocking properties, demonstrating in vivo efficacy with an ED50 of 10-20 mg/kg (i.v.) across multiple experimental arrhythmia models [1]. This defined pharmacological profile positions Delcorine as a useful reference compound for investigators studying autonomic regulation of cardiac function, ganglionic transmission, or the cardiovascular effects of plant-derived alkaloids. The compound concurrently produces transient hypotension and sympathetic ganglionic blockade at its antiarrhythmic dose range, providing a reproducible benchmark for in vivo cardiovascular assays . Researchers must incorporate its documented acute toxicity parameters (IV LD50 = 116 mg/kg in mice) into experimental design to ensure dosing remains within a safe and pharmacologically relevant window.

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